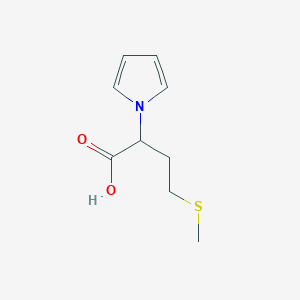
N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide, commonly known as CPAA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. CPAA has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide, also known as chlorantraniliprole , has been investigated for its potential as an insecticide. It belongs to the class of anthranilic diamides and acts on the ryanodine receptor in insect muscles, disrupting calcium release and leading to paralysis. Researchers have explored its efficacy against various pests, including lepidopteran larvae, beetles, and other agricultural pests . Additionally, its unique mode of action makes it a valuable candidate for integrated pest management strategies.
Antitubercular Agents
In a study seeking potent antitubercular agents, compound N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (A) exhibited promising activity, with a minimum inhibitory concentration (MIC) of ≤ 2 μg/L. This compound, along with N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide (B) and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide ©, demonstrated four times higher activity than the standard drug pyrazinamide (PZA) . Further exploration of chlorantraniliprole derivatives may yield novel antitubercular agents.
Biological Evaluation and Drug Design
Researchers have investigated the piperidine moiety, which is present in N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide, for its biological activity. Synthetic and natural piperidines have been studied for their potential as drug candidates. Understanding the structure-activity relationships of piperidine-containing compounds can guide drug design and optimization .
Wirkmechanismus
Target of Action
N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide is a novel compound that has been designed and synthesized for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , which belongs to the seven transmembrane G-protein coupled receptor family . CCR5 has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists . The compound also contains two or more lipophilic groups, which further enhance its interaction with the CCR5 receptor .
Biochemical Pathways
The interaction of the compound with the CCR5 receptor affects the process of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents HIV-1 from infecting cells . This can slow the progression of HIV-1 infection and improve response to treatment .
Pharmacokinetics
The compound has been obtained via an efficient synthetic route in excellent yields and has been characterized by 1 h nmr, 13 c nmr, ms, and elemental analysis .
Result of Action
The result of the compound’s action is a reduction in the ability of HIV-1 to infect cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry into cells . The compound’s action can therefore slow the progression of HIV-1 infection and improve response to treatment .
Eigenschaften
IUPAC Name |
N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-10-3-6-16(7-4-10)12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCOMTXKVOQFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2424288.png)
![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2424290.png)


![3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone](/img/structure/B2424293.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2424295.png)
![Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate](/img/structure/B2424296.png)
![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)




![2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2424310.png)